1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

Catalog No.
S2985448
CAS No.
1092563-66-0
M.F
C16H26BN3O3
M. Wt
319.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-...

CAS Number

1092563-66-0

Product Name

1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone

IUPAC Name

1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidin-1-yl]ethanone

Molecular Formula

C16H26BN3O3

Molecular Weight

319.21

InChI

InChI=1S/C16H26BN3O3/c1-12(21)19-8-6-14(7-9-19)20-11-13(10-18-20)17-22-15(2,3)16(4,5)23-17/h10-11,14H,6-9H2,1-5H3

InChI Key

XPOIROACSGYAMT-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C(=O)C

Solubility

not available

Borylation in Organic Synthesis

Specific Scientific Field: Organic chemistry and synthetic methodology.

Summary of the Application: Borylation reactions involve the incorporation of boron-containing groups into organic molecules. In the case of 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone, it serves as a boron source for various transformations.

Experimental Procedure:

    Borylation of Benzylic C-H Bonds: This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes.

Results and Outcomes: The successful borylation of benzylic C-H bonds provides access to valuable boron-containing intermediates. These intermediates can subsequently participate in diverse synthetic pathways, such as Suzuki-Miyaura cross-coupling reactions or further functionalization.

Hydroboration Reactions

Specific Scientific Field: Organic synthesis and catalysis.

Summary of the Application: Hydroboration involves the addition of boron-hydrogen bonds across unsaturated carbon-carbon bonds. 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone serves as a boron source in these reactions.

Experimental Procedure:

    Hydroboration of Alkynes and Alkenes: The compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes.

1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring substituted with a pyrazole and a dioxaborolane moiety. The chemical structure highlights its potential as a versatile scaffold in medicinal chemistry, particularly due to the presence of the dioxaborolane group, which is known for its utility in various chemical transformations and biological applications.

Chemical Structure

The compound's molecular formula is C15H24BN3O2C_{15}H_{24}BN_3O_2, with a molecular weight of approximately 277.27 g/mol. The presence of the tert-butyl group and the dioxaborolane unit contributes to its stability and solubility properties.

Typical of both piperidine and pyrazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the piperidine and pyrazole rings can participate in nucleophilic substitutions.
  • Boronic Acid Reactions: The dioxaborolane moiety can engage in cross-coupling reactions, making it useful for synthesizing more complex molecules.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield more reactive intermediates.

While specific biological activities for 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone are not extensively documented, compounds containing similar structural motifs often exhibit significant pharmacological properties. Pyrazole derivatives are known to possess anti-inflammatory, analgesic, and antitumor activities. The unique combination of piperidine and boron-containing groups may enhance its interactions with biological targets.

The synthesis of 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the Piperidine Ring: The piperidine moiety can be introduced via nucleophilic substitution on a suitable electrophile.
  • Dioxaborolane Formation: The dioxaborolane group can be synthesized from boronic acids and diols under basic conditions.
  • Final Coupling Reaction: The final compound is obtained through coupling reactions that link all structural components.

The compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Material Science: Its boron-containing structure could be useful in developing novel materials with unique electronic or optical properties.

Interaction studies are essential for understanding how 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone interacts with biological macromolecules. Preliminary studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • In Vitro Assays: Testing its effects on cell lines to determine cytotoxicity or therapeutic potential.

Several compounds share structural similarities with 1-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-yl)ethanone. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesSimilarity Index
tert-butyl 4-(4-bromo-lH-pyrazol-l-yl)piperidine877399-31-0Contains a piperidine and pyrazole structure0.72
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole864771-44-8Indazole instead of pyrazole0.61
N,N-Dimethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine87714980Dimethylated amine instead of piperidine0.90

These compounds demonstrate varying degrees of similarity in their structures but differ significantly in their biological activities and potential applications.

Dates

Modify: 2023-08-17

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